molecular formula C17H16N4O2S B5880869 N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B5880869
M. Wt: 340.4 g/mol
InChI Key: QQNAKOFVGXVIGU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation in vivo. This compound has shown great potential in the field of neuroscience research due to its unique properties and mechanisms of action.

Mechanism of Action

N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide binds to the TSPO that is expressed on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of signaling pathways that regulate the immune response and inflammation. N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in activated microglia and astrocytes, leading to a decrease in neuroinflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to have anti-inflammatory properties in various preclinical studies. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in activated microglia and astrocytes. N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been shown to reduce the activation of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation. Additionally, N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in lab experiments include its high specificity for TSPO, its ability to detect neuroinflammation in vivo, and its anti-inflammatory properties. However, there are also limitations to using N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. This ligand has a short half-life, which can limit its use in longitudinal studies. Additionally, the use of N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in humans is limited due to ethical concerns and the need for radiation exposure during PET imaging.

Future Directions

There are several future directions for the use of N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in neuroscience research. One potential application is the use of N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in clinical trials to investigate the role of neuroinflammation in various neurological disorders. Additionally, the development of new TSPO ligands with longer half-lives and improved specificity could improve the detection of neuroinflammation in vivo. Finally, the use of N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in combination with other imaging modalities such as magnetic resonance imaging (MRI) could provide a more comprehensive understanding of neuroinflammation in vivo.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide involves the reaction of 3,4-dimethylphenylamine with 2-((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to ensure high yield and purity of the product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been extensively studied for its potential in imaging neuroinflammation in vivo. This ligand binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes during neuroinflammation. This allows for the detection of neuroinflammation using positron emission tomography (PET) imaging. N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been used in preclinical studies to investigate the role of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-4-14(9-12(11)2)19-15(22)10-24-17-21-20-16(23-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNAKOFVGXVIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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